1-Cyclohexylethane-1-thiol

Overview

Description

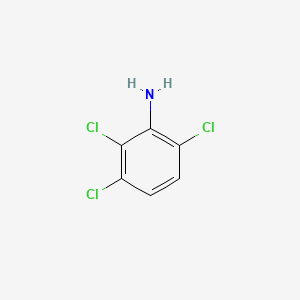

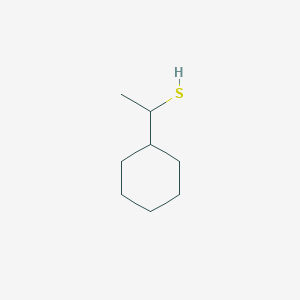

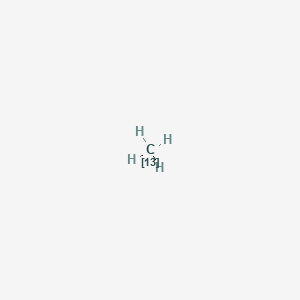

“1-Cyclohexylethane-1-thiol” is a chemical compound with the molecular formula C8H16S . It has an average mass of 144.278 Da and a monoisotopic mass of 144.097275 Da .

Synthesis Analysis

The synthesis of “1-Cyclohexylethane-1-thiol” could potentially involve thiol-ene “click” reactions . These reactions are both radical-mediated and base/nucleophile-initiated, and they have been used in polymer and materials synthesis . The reactions are modular, wide in scope, give (near) quantitative yields, generate inoffensive (if any) byproducts that are easily removed by non-chromatographic methods, and are stereospecific .

Molecular Structure Analysis

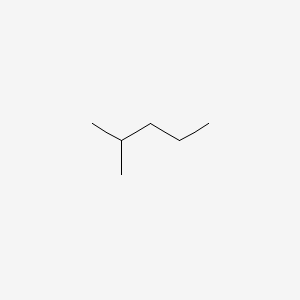

The molecular structure of “1-Cyclohexylethane-1-thiol” consists of a cyclohexyl group (a six-membered carbon ring) attached to an ethane (a two-carbon alkane) which is further attached to a thiol group (sulfur and hydrogen) .

Chemical Reactions Analysis

The chemical reactions involving “1-Cyclohexylethane-1-thiol” could potentially involve thiol-ene “click” reactions . These reactions are known for their impressive versatility and clear potential . They are used in areas as diverse as polymers and materials, small molecule organic chemistry, and drug discovery .

Physical And Chemical Properties Analysis

“1-Cyclohexylethane-1-thiol” has a density of 0.9±0.1 g/cm3, a boiling point of 201.6±9.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.0±3.0 kJ/mol and a flash point of 78.6±8.9 °C .

Scientific Research Applications

Thiol-Probe and Bioimaging Applications

1-Cyclohexylethane-1-thiol is structurally similar to compounds that have been explored for their thiol chemosensing capabilities, such as the detection of cysteine, homocysteine, and glutathione in water. The application of thiol-reactive compounds in bioimaging, particularly in living cells, demonstrates the potential of 1-Cyclohexylethane-1-thiol derivatives in medical and biological research. For example, a coumarin-chromene derivative was used as a probe for thiol detection in HepG2 cells, showcasing its utility in fluorescence-enhanced bioimaging and direct determination of biorelevant thiols in complex matrices like human plasma (Yang et al., 2013).

Odor Activity and Food Odorants

The study of 1-Cyclohexylethane-1-thiol analogs has contributed to understanding the structure/odor activity relationships of aromatic mercaptans. These compounds, including cyclohexane analogs of naturally occurring phenyl alkanethiols, have been identified as food odorants. Their systematic modification helps elucidate the influence of structural changes on odor thresholds and qualities, providing insights into the identification and synthesis of food flavoring agents and the analysis of food odor profiles (Schoenauer et al., 2019).

Nanomolecule Synthesis

1-Cyclohexylethane-1-thiol is structurally similar to thiols used in the synthesis of gold nanomolecules, indicating its potential application in creating nanomaterials with specific optical and chemical properties. The facile synthesis of gold nanomolecules with varying core sizes demonstrates the versatility of thiol-containing compounds in nanotechnology. Such applications include the development of sensors, catalysts, and materials with unique electronic and optical properties (Rambukwella & Dass, 2017).

Polymer and Material Synthesis

The thiol-ene reaction, a key method in polymer and materials science, highlights the role of thiols in synthesizing and modifying polymers and materials. This chemistry has been applied in creating advanced materials, coatings, and adhesives. The utility of 1-Cyclohexylethane-1-thiol in such reactions could offer new pathways for designing functional materials with tailored properties (Lowe, 2014).

Thiol-Selective Reagents

The development of thiol-selective reagents is crucial for biological research, particularly in proteomics and redox biology. Compounds structurally related to 1-Cyclohexylethane-1-thiol could serve as selective and reactive thiol-blocking agents, enabling accurate study of thiol-containing biomolecules without interference from oxidized forms. This application is vital in elucidating the roles of thiols in physiological and pathological processes (Chen et al., 2017).

Future Directions

The future directions of “1-Cyclohexylethane-1-thiol” could potentially involve its use in the synthesis of novel organic compounds and polymer materials, based on the “click chemistry” concept . The “thiol-ene” reactions based on the addition of thiol to unsaturated functional groups of organic molecules have been mostly considered in this review, including their conditions and mechanisms .

properties

IUPAC Name |

1-cyclohexylethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16S/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYPARNFOKKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylethane-1-thiol | |

CAS RN |

65429-65-4 | |

| Record name | 1-cyclohexylethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R-endo)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3428094.png)

![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B3428183.png)